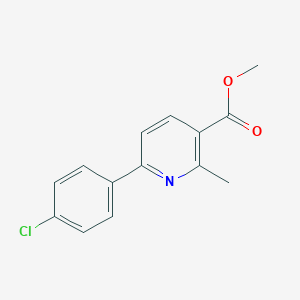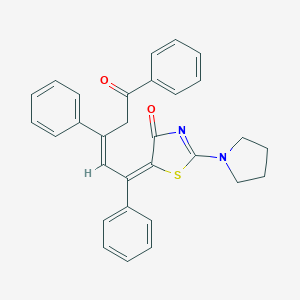
6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester is a phenylpyridine.
Scientific Research Applications
Chemical Structure Analysis : Studies like Sivakumar et al. (1995) have examined similar compounds, highlighting the importance of analyzing their chemical structure, such as the planarity of rings and the conformation of the pyrrolidine ring, which is stabilized by van der Waals forces (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Photochemical Reactions : Research like that by Sugiyama et al. (1981) explores the photochemical reactions of methyl 2-pyridinecarboxylate, which could shed light on similar reactions for the chemical . These reactions can be influenced by factors like UV irradiation and the presence of sulfuric or hydrochloric acid (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Synthesis and Crystal Structure : Studies such as Shen et al. (2012) delve into the synthesis and crystal structure of pyrazole derivatives, which are structurally related to the compound . These studies provide insights into molecular structures, which can be crucial for understanding the compound's chemical properties and potential applications (Shen, Huang, Diao, & Lei, 2012).
Cardiotonic Activity : Research on similar compounds, like those by Mosti et al. (1992), investigates their potential cardiotonic activity. This can be relevant for understanding the biomedical applications of 6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
NMR Analysis for Structural Verification : Irvine et al. (2008) used NMR analysis for understanding the structure of related chlorinated compounds. Such techniques are vital for confirming the molecular structure and understanding the compound's chemical behavior (Irvine, Cooper, & Thornburgh, 2008).
Antimicrobial Properties : Al-Omar and Amr (2010) explored the antimicrobial properties of pyridine-bridged carboxamide Schiff's bases. Investigating similar properties in the compound of interest could lead to potential applications in antimicrobial treatments (Al-Omar & Amr, 2010).
Insecticidal Activity : Studies like Hasan et al. (1996) have investigated the insecticidal activity of similar compounds, which could be a potential application area for this compound (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Synthesis of Hyperbranched Aromatic Polyimides : Yamanaka, Jikei, and Kakimoto (2000) described the synthesis of hyperbranched aromatic polyimides using similar carboxylic acid methyl ester precursors. This highlights potential applications in materials science (Yamanaka, Jikei, & Kakimoto, 2000).
properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.7g/mol |
IUPAC Name |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
InChI Key |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propen-1-one](/img/structure/B503244.png)
![5-[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B503247.png)
![1-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B503250.png)
![1,7,7-trimethyl-3-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methylene}bicyclo[2.2.1]heptan-2-one](/img/structure/B503251.png)
![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)
![5-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B503254.png)

![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)
![5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503259.png)
![5-[1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503260.png)
![1-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503262.png)
![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B503264.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)